![molecular formula C19H22N2O3 B15091958 [3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate CAS No. 39940-88-0](/img/structure/B15091958.png)
[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group, a hydroxypropyl group, and a methylprop-2-enoate group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of 4-anilinoaniline with epichlorohydrin to form an intermediate, which is then reacted with methacrylic acid to yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of polymers and advanced materials.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: Used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which [3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate exerts its effects involves interactions with various molecular targets. The anilino groups can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The hydroxypropyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. The methylprop-2-enoate group can undergo polymerization reactions, forming cross-linked networks in materials science applications.
Comparison with Similar Compounds
[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate: shares similarities with other anilino derivatives and hydroxypropyl compounds.
[4-anilinoaniline]: Similar in structure but lacks the hydroxypropyl and methylprop-2-enoate groups.
[2-hydroxypropyl methacrylate]: Contains the hydroxypropyl and methacrylate groups but lacks the anilino groups.
Uniqueness: The unique combination of anilino, hydroxypropyl, and methylprop-2-enoate groups in this compound provides distinct chemical properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
39940-88-0 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H22N2O3/c1-14(2)19(23)24-13-18(22)12-20-15-8-10-17(11-9-15)21-16-6-4-3-5-7-16/h3-11,18,20-22H,1,12-13H2,2H3 |
InChI Key |
JYSSGQITKNFRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(CNC1=CC=C(C=C1)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


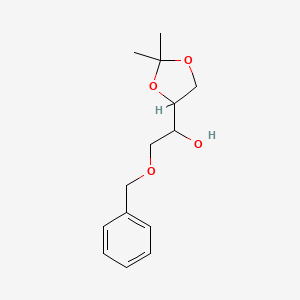
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
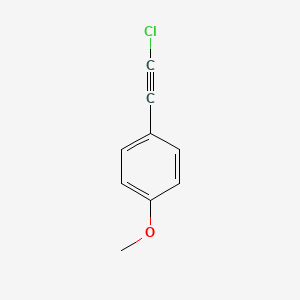

![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)

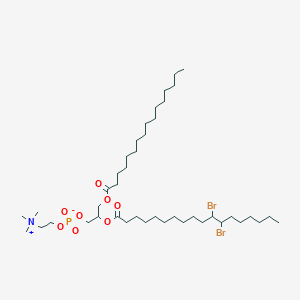
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)
![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)
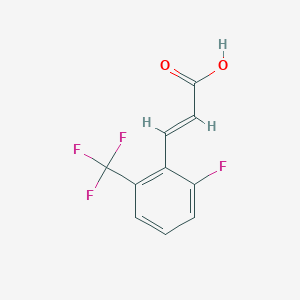
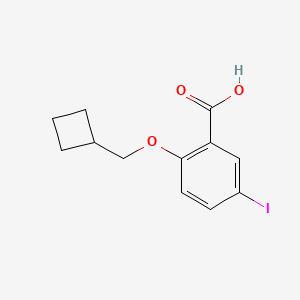
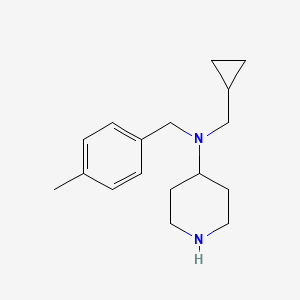
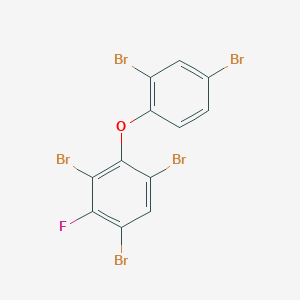
![1-[2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B15091961.png)
